4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a hydroxyethyl group, and a methoxybenzoyl moiety
Scientific Research Applications
4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves multiple steps. One common method includes the condensation of 4-methoxybenzoyl chloride with 5-methyl-2,3-dihydro-1H-pyrazol-3-one in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 4-(2-carboxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one.
Reduction: 4-(2-hydroxyethyl)-1-(4-methoxybenzyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-hydroxyethyl)-1-(4-hydroxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one.
- 4-(2-hydroxyethyl)-1-(4-chlorobenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one.
- 4-(2-hydroxyethyl)-1-(4-nitrobenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one.
Uniqueness
The uniqueness of 4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence the compound’s reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-2-(4-methoxybenzoyl)-3-methyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-12(7-8-17)13(18)15-16(9)14(19)10-3-5-11(20-2)6-4-10/h3-6,17H,7-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGLVLCDDUOVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)OC)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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